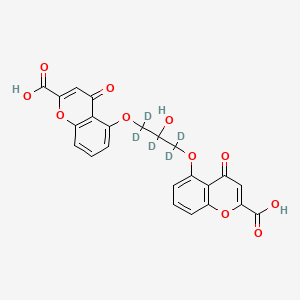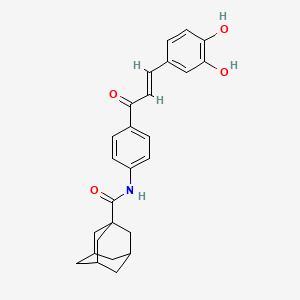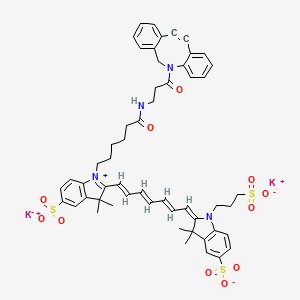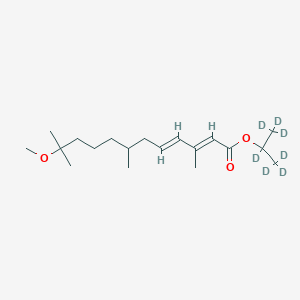
Methoprene-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoprene-d7 is a deuterated form of methoprene, a juvenile hormone analogue widely used as an insect growth regulator. This compound is specifically labeled with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry, where it serves as an internal standard.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methoprene-d7 involves the incorporation of deuterium atoms into the methoprene molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in methoprene with deuterium atoms using deuterated solvents and catalysts.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of methoprene. This ensures that the final product is fully deuterated.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Methoprene-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: this compound can be oxidized to form methoprene acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Methoprene acid-d7
Reduction: Methoprene alcohol-d7
Substitution: Various substituted this compound derivatives
Wissenschaftliche Forschungsanwendungen
Methoprene-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of methoprene and its metabolites.
Biology: Studied for its effects on insect development and reproduction.
Medicine: Investigated for potential therapeutic applications in controlling insect-borne diseases.
Industry: Used in the development of insect growth regulators for pest control.
Wirkmechanismus
Methoprene-d7, like methoprene, mimics the action of juvenile hormone in insects. It binds to juvenile hormone receptors, disrupting the normal development and maturation processes. This leads to the inhibition of metamorphosis and reproduction in insects, effectively controlling their population.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoprene: The non-deuterated form of methoprene-d7.
Hydroprene: Another juvenile hormone analogue with similar insecticidal properties.
Kinoprene: A juvenile hormone analogue used in pest control.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry studies.
Eigenschaften
Molekularformel |
C19H34O3 |
|---|---|
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/i1D3,2D3,15D |
InChI-Schlüssel |
NFGXHKASABOEEW-LQGANATMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC |
Kanonische SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
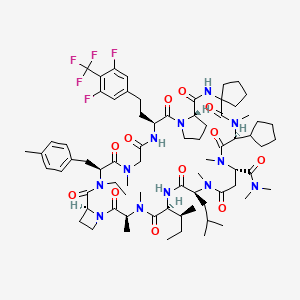


![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)

